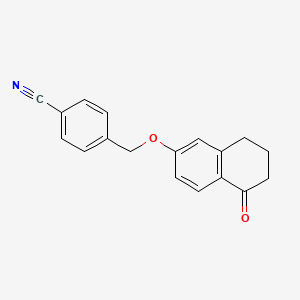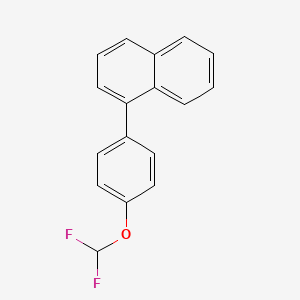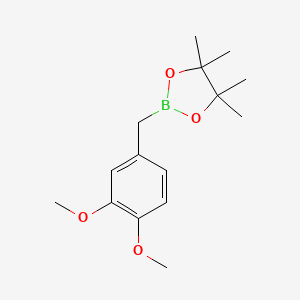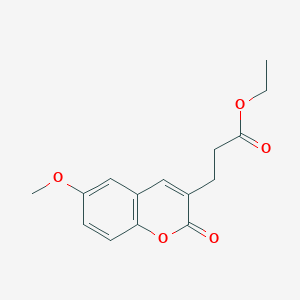
Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl-3-(4-(Difluormethyl)pyrrolidin-3-yl)azetidin-1-carboxylat ist eine synthetische organische Verbindung mit der Summenformel C13H22F2N2O2. Diese Verbindung zeichnet sich durch das Vorhandensein einer tert-Butyl-Estergruppe, eines difluormethylsubstituierten Pyrrolidinrings und eines Azetidinrings aus. Aufgrund seiner einzigartigen chemischen Struktur und Eigenschaften wird es in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tert-Butyl-3-(4-(Difluormethyl)pyrrolidin-3-yl)azetidin-1-carboxylat umfasst in der Regel mehrere Schritte. Eine gängige Methode beginnt mit der Herstellung des Pyrrolidinrings, gefolgt von der Einführung der Difluormethylgruppe. Anschließend wird der Azetidinring aufgebaut, und schließlich wird die tert-Butyl-Estergruppe hinzugefügt. Die Reaktionsbedingungen umfassen oft die Verwendung spezifischer Reagenzien und Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert, wobei häufig Durchflussreaktoren und automatisierte Systeme zur Steuerung von Reaktionsparametern eingesetzt werden. Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tert-Butyl-3-(4-(Difluormethyl)pyrrolidin-3-yl)azetidin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, wobei häufig Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, wobei typischerweise Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und verschiedene Nucleophile und Elektrophile. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen können je nach Art der beteiligten Substituenten zu einer Vielzahl von Produkten führen .
Wissenschaftliche Forschungsanwendungen
Tert-Butyl-3-(4-(Difluormethyl)pyrrolidin-3-yl)azetidin-1-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit biologischen Molekülen untersucht.
Medizin: Die Forschung läuft, um ihre potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich ihrer Verwendung als Vorläufer bei der Medikamentenentwicklung.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Tert-Butyl-3-(4-(Difluormethyl)pyrrolidin-3-yl)azetidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Difluormethylgruppe und der Azetidinring tragen zu seinen einzigartigen chemischen Eigenschaften bei, die seine Bindungsaffinität und Selektivität für bestimmte biologische Zielstrukturen beeinflussen können. Die Verbindung kann durch Modulation der Enzymaktivität, Rezeptorbindung oder anderer molekularer Wechselwirkungen wirken .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the azetidine ring contribute to its unique chemical properties, which can influence its binding affinity and selectivity for certain biological targets. The compound may act by modulating enzyme activity, receptor binding, or other molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Tert-Butyl-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidin-1-carboxylat
- Tert-Butyl-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl-1-azetidincarboxylat
- Tert-Butyl-3-(4-(Dimethylamino)acryloyl)piperidin-1-carboxylat
Einzigartigkeit
Tert-Butyl-3-(4-(Difluormethyl)pyrrolidin-3-yl)azetidin-1-carboxylat ist durch das Vorhandensein der Difluormethylgruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Gruppe kann die Stabilität, Lipophilie und Bindungsaffinität der Verbindung verbessern, was sie zu einem wertvollen Werkzeug in verschiedenen Forschungsanwendungen macht .
Eigenschaften
Molekularformel |
C13H22F2N2O2 |
|---|---|
Molekulargewicht |
276.32 g/mol |
IUPAC-Name |
tert-butyl 3-[4-(difluoromethyl)pyrrolidin-3-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H22F2N2O2/c1-13(2,3)19-12(18)17-6-8(7-17)9-4-16-5-10(9)11(14)15/h8-11,16H,4-7H2,1-3H3 |
InChI-Schlüssel |
XVOUYPGPZJHZMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CNCC2C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-](/img/structure/B11847907.png)
![1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11847912.png)
![tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate](/img/structure/B11847914.png)

![N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide](/img/structure/B11847929.png)

![Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11847937.png)





![Indeno[2,1-b]carbazol-7(5H)-one](/img/structure/B11847959.png)
